molecular formula C26H26FNO5 B11117188 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone

Cat. No.: B11117188
M. Wt: 451.5 g/mol
InChI Key: XBPIYGLYSDSJCJ-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone is a synthetic organic compound. It belongs to the class of isoquinolines, which are known for their diverse biological activities. This compound features a complex structure with multiple functional groups, including methoxy, phenoxy, and fluorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using fluorobenzene and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s isoquinoline core is known for its biological activity, making it a potential candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, derivatives of isoquinolines are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone would depend on its specific biological target. Generally, isoquinoline derivatives interact with enzymes or receptors, modulating their activity. The methoxy and fluorophenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-chlorophenyl)methanone
  • (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-bromophenyl)methanone

Uniqueness

Compared to similar compounds, (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone may exhibit unique properties due to the presence of the fluorophenyl group. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it distinct from its chloro- or bromo-substituted counterparts.

Properties

Molecular Formula

C26H26FNO5

Molecular Weight

451.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C26H26FNO5/c1-30-22-6-4-5-7-23(22)33-16-21-20-15-25(32-3)24(31-2)14-18(20)12-13-28(21)26(29)17-8-10-19(27)11-9-17/h4-11,14-15,21H,12-13,16H2,1-3H3

InChI Key

XBPIYGLYSDSJCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

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